molecular formula C12H14ClN3O2S B565317 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride CAS No. 160822-47-9

4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride

Cat. No. B565317
Key on ui cas rn: 160822-47-9
M. Wt: 299.773
InChI Key: DVQDVMZQRRICQO-UHFFFAOYSA-N
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Patent
US07378527B2

Procedure details

A 2-L, three-necked flask equipped with mechanical stirrer, thermometer and condenser was charged with 4-chloro-3-pyridinesulfonamide I (300.0 g, 1.56 mol), m-toluidine (200.3 g, 1.87 mol) and 1200 mL n-butanol. The reaction mixture was heated for 2-4 hours and then cooled to room temperature. The solid was filtered and washed with n-butanol. After drying, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide hydrochloride (457.1 g, 98%) was obtained as pale-yellow solid having a purity of 99.96% by HPLC.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200.3 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[CH:14]=1>C(O)CCC>[ClH:1].[CH3:19][C:15]1[CH:14]=[C:13]([NH:12][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[S:8]([NH2:11])(=[O:10])=[O:9])[CH:18]=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)N
Name
Quantity
200.3 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 2-4 hours
Duration
3 (± 1) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with n-butanol
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1C=C(C=CC1)NC1=C(C=NC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 457.1 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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